molecular formula C15H30O2 B14561039 2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid CAS No. 62179-59-3

2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid

Cat. No.: B14561039
CAS No.: 62179-59-3
M. Wt: 242.40 g/mol
InChI Key: XLPHNNRVKKVCGW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by its unique structure, which includes multiple methyl groups and a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid can be achieved through several methods. One common approach involves the alkylation of enolate ions, where an enolate ion reacts with an alkyl halide to introduce the desired alkyl group onto the α position of a ketone, ester, or nitrile . This reaction typically requires a strong base, such as sodium hydride or lithium diisopropylamide, and is conducted under anhydrous conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted carboxylic acids

Scientific Research Applications

2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylpentanoic acid
  • Heptanoic acid
  • 2,2-Dimethylpentanoic acid

Uniqueness

2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid is unique due to its specific arrangement of methyl groups and the heptanoic acid backbone. This structure imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, compared to similar compounds .

Properties

CAS No.

62179-59-3

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2,4-dimethyl-2-(2-methylpentyl)heptanoic acid

InChI

InChI=1S/C15H30O2/c1-6-8-12(3)10-15(5,14(16)17)11-13(4)9-7-2/h12-13H,6-11H2,1-5H3,(H,16,17)

InChI Key

XLPHNNRVKKVCGW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)(CC(C)CCC)C(=O)O

Origin of Product

United States

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